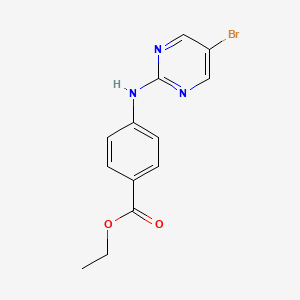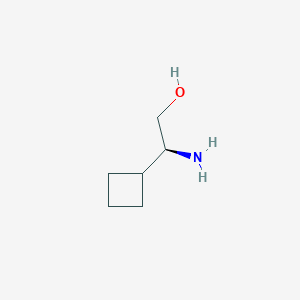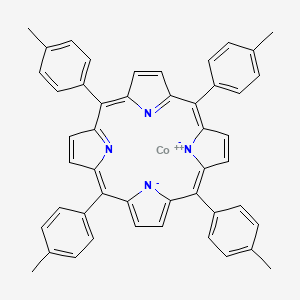
Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate is a chemical compound with the molecular formula C13H12BrN3O2 and a molecular weight of 322.16 g/mol . This compound is known for its applications in chemical research and development due to its unique structure, which includes a bromopyrimidine moiety attached to an aminobenzoate ester.
Preparation Methods
The synthesis of Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate typically involves the reaction of 5-bromopyrimidine-2-amine with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate involves its interaction with specific molecular targets. The bromopyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate can be compared with other similar compounds such as:
Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate: This compound has a dichloropyrimidine moiety instead of a bromopyrimidine, which may result in different chemical and biological properties.
2-Amino-5-bromopyridine: This compound has a similar brominated aromatic amine structure but lacks the benzoate ester group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
CAS No. |
1260810-13-6 |
|---|---|
Molecular Formula |
C13H12BrN3O2 |
Molecular Weight |
322.16 g/mol |
IUPAC Name |
ethyl 4-[(5-bromopyrimidin-2-yl)amino]benzoate |
InChI |
InChI=1S/C13H12BrN3O2/c1-2-19-12(18)9-3-5-11(6-4-9)17-13-15-7-10(14)8-16-13/h3-8H,2H2,1H3,(H,15,16,17) |
InChI Key |
QIUHTOOQZOAPNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol](/img/structure/B11924402.png)











